molecular formula C8H16ClN B2997176 (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride CAS No. 2411179-12-7

(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride

Cat. No.: B2997176
CAS No.: 2411179-12-7
M. Wt: 161.67
InChI Key: FCDCYVAHYWSBAR-HTQZYQBOSA-N
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Description

(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique cyclobutyl and cyclobutanamine structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutylamine and cyclobutanone as starting materials. The reaction proceeds through a series of steps including nucleophilic substitution and reduction reactions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This can include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted cyclobutyl and cyclobutanamine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutyl and cyclobutanamine derivatives, such as (1R,2R)-1,2-diphenyl-1,2-ethanediamine and (1R,2R)-1,2-diaminocyclohexane .

Uniqueness

What sets (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride apart is its unique combination of cyclobutyl and cyclobutanamine structures, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific stereochemistry and reactivity profiles .

Properties

IUPAC Name

(1R,2R)-2-cyclobutylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-4-7(8)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYENYMNCYNYGST-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H]2CC[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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